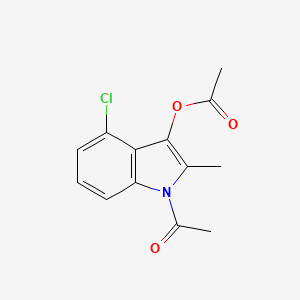![molecular formula C15H12FNaO2 B11857439 Sodium 2-(2-fluoro-3-methyl-[1,1'-biphenyl]-4-yl)acetate](/img/structure/B11857439.png)
Sodium 2-(2-fluoro-3-methyl-[1,1'-biphenyl]-4-yl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium 2-(2-fluoro-3-methyl-[1,1’-biphenyl]-4-yl)acetate is an organic compound that belongs to the class of biphenyl derivatives This compound is characterized by the presence of a sodium salt of a carboxylic acid, with a biphenyl core substituted with a fluoro and a methyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Sodium 2-(2-fluoro-3-methyl-[1,1’-biphenyl]-4-yl)acetate typically involves the following steps:
Nitration and Reduction: Starting from o-methylphenol, a nitration reaction is carried out to selectively generate 2-methyl-6-nitrophenol. This is followed by hydroxyl chlorination to produce 2-chloro-3-nitrotoluene, which is then fluorinated to yield 2-fluoro-3-nitrotoluene.
Coupling and Esterification: The biphenyl core is constructed through Suzuki coupling reactions, followed by esterification to introduce the acetate group.
Industrial Production Methods: Industrial production methods for this compound are likely to involve large-scale nitration, reduction, and coupling reactions, optimized for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography may be employed.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: The fluoro and methyl groups on the biphenyl core can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Conditions for substitution reactions often involve strong bases or acids, depending on the nature of the substituent being introduced or removed.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Various substituted biphenyl derivatives depending on the reagents used.
Applications De Recherche Scientifique
Sodium 2-(2-fluoro-3-methyl-[1,1’-biphenyl]-4-yl)acetate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of more complex biphenyl derivatives.
Medicine: Investigated for its potential as an antimicrobial agent against antibiotic-resistant bacteria.
Industry: Utilized in the development of new materials with specific electronic or photophysical properties.
Mécanisme D'action
The mechanism of action of Sodium 2-(2-fluoro-3-methyl-[1,1’-biphenyl]-4-yl)acetate involves its interaction with molecular targets such as enzymes or receptors. The fluoro and methyl groups on the biphenyl core can influence the compound’s binding affinity and specificity. The acetate group may also play a role in the compound’s solubility and bioavailability.
Comparaison Avec Des Composés Similaires
2-Fluoro-3-methylbiphenyl: Lacks the acetate group, which may affect its solubility and reactivity.
2-Fluoro-4-methylbiphenyl: Similar structure but different substitution pattern, leading to variations in chemical properties.
2-Fluoro-3-methylbenzoic acid: Contains a carboxylic acid group instead of an acetate group, influencing its acidity and reactivity.
Propriétés
Formule moléculaire |
C15H12FNaO2 |
|---|---|
Poids moléculaire |
266.24 g/mol |
Nom IUPAC |
sodium;2-(3-fluoro-2-methyl-4-phenylphenyl)acetate |
InChI |
InChI=1S/C15H13FO2.Na/c1-10-12(9-14(17)18)7-8-13(15(10)16)11-5-3-2-4-6-11;/h2-8H,9H2,1H3,(H,17,18);/q;+1/p-1 |
Clé InChI |
PNALXQDSKLVLDV-UHFFFAOYSA-M |
SMILES canonique |
CC1=C(C=CC(=C1F)C2=CC=CC=C2)CC(=O)[O-].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-Methoxy-3-methyl-4-oxo-1,2,3,4-tetrahydrodibenzo[b,d]furan-3-carbonitrile](/img/structure/B11857363.png)
![3-Amino-3-[4-(dimethylamino)naphthalen-1-yl]propanoic acid](/img/structure/B11857365.png)
![Methyl 3-bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate](/img/structure/B11857374.png)



![1-((6-Fluoroimidazo[1,2-a]pyridin-2-yl)methyl)-1H-imidazole-4-carboxylic acid](/img/structure/B11857389.png)






